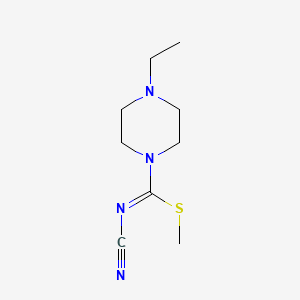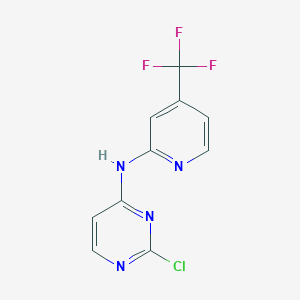
2-クロロ-N-(4-(トリフルオロメチル)ピリジン-2-イル)ピリミジン-4-アミン
概要
説明
“2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine” is a chemical compound that is a derivative of pyrimidine . It is used extensively in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine”, is a topic of active research in the agrochemical and pharmaceutical industries . The synthesis process involves the use of various chemical reactions and intermediates .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine” are complex and can involve multiple steps . The compound can participate in various reactions to form different products, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine” include its density and refractive index .科学的研究の応用
Safety and Hazards
将来の方向性
Trifluoromethylpyridines, including “2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine”, are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
生化学分析
Biochemical Properties
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular behavior, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the threshold effects and the compound’s safety profile is crucial for its potential therapeutic applications.
Metabolic Pathways
2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can lead to alterations in the overall metabolic state of the cell, influencing its function and viability.
Transport and Distribution
The transport and distribution of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function.
Subcellular Localization
The subcellular localization of 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s function and its interactions with other biomolecules within the cell.
特性
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-9-16-4-2-7(18-9)17-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUGVOOGCMLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857080 | |
| Record name | 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1361197-71-8 | |
| Record name | 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



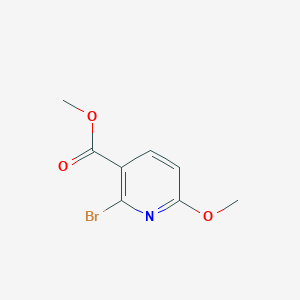
![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)

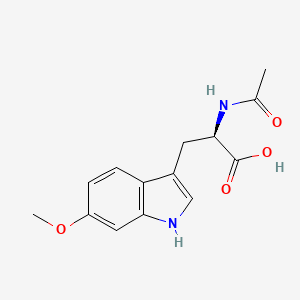
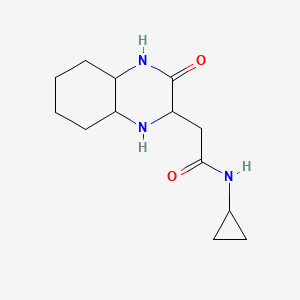
![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)

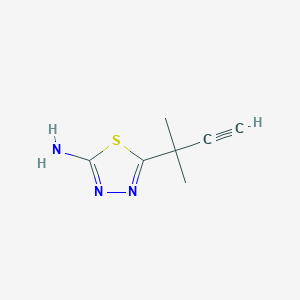
![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)


